molecular formula C17H14FN3S B4613369 3-(allylthio)-4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole

3-(allylthio)-4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B4613369
M. Wt: 311.4 g/mol
InChI Key: SKEWJRCAIXEGMW-UHFFFAOYSA-N
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Description

3-(allylthio)-4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H14FN3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.08924679 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Antispastic Potential

Studies have demonstrated that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles exhibit selective antagonism of strychnine-induced convulsions, suggesting a functional action similar to glycine receptor agonists. This property indicates potential use in treating spasticity, with one derivative reducing hyperreflexia in an in vivo model of spasticity without displacing [3H]strychnine binding in vitro, suggesting an interaction with the GABAA receptor (Kane et al., 1994).

Antibacterial and Antifungal Activity

Compounds related to 3-(allylthio)-4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole have shown antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Bacillus subtilis, and Candida albicans. This suggests their potential as antimicrobial agents in medical treatments (Colanceska-Ragenovic et al., 2001).

Interaction with Biological Molecules

Theoretical and experimental analyses of 1,2,4-triazoles, including fluoro derivatives, have highlighted the presence of lp⋯π intermolecular interactions, which play a crucial role in the biological activity and molecular recognition processes of these compounds. Such interactions are significant for the design of drugs and understanding their behavior at the molecular level (Shukla et al., 2014).

Analgesic Potential

The synthesis and in vivo evaluation of triazole derivatives have shown significant analgesic effects, demonstrating the potential of these compounds as analgesic agents. This opens up possibilities for the development of new pain relief medications (Zaheer et al., 2021).

Anticancer Activity

Several studies have indicated that derivatives of 1,2,4-triazoles exhibit anticancer activities against various cancer cell lines, including breast cancer cells. This suggests their potential as a scaffold for developing new anticancer drugs (Alam et al., 2022).

COX-2 Inhibition for Anti-inflammatory Applications

Certain 4,5-diaryl-4H-1,2,4-triazole derivatives have shown high selectivity as COX-2 inhibitors, indicating their potential for development into anti-inflammatory drugs with reduced side effects compared to current medications (Navidpour et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural characterization of this compound derivatives have contributed to the understanding of their chemical properties and potential applications in various fields of medicinal chemistry (Liang, 2009).

Properties

IUPAC Name

4-(4-fluorophenyl)-3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S/c1-2-12-22-17-20-19-16(13-6-4-3-5-7-13)21(17)15-10-8-14(18)9-11-15/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEWJRCAIXEGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(allylthio)-4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
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